2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide is a complex organic compound with a molecular formula of C19H14ClN3O5. This compound is characterized by the presence of a chloro group, a furan ring, a carbamoyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 2-chloro-N-furan-2-ylmethyl-acetamide
Uniqueness
2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a furan ring distinguishes it from other similar compounds, providing unique opportunities for research and application .
Properties
Molecular Formula |
C19H14ClN3O5 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H14ClN3O5/c20-16-8-7-12(23(26)27)10-15(16)19(25)22-17-6-2-1-5-14(17)18(24)21-11-13-4-3-9-28-13/h1-10H,11H2,(H,21,24)(H,22,25) |
InChI Key |
WDXAJBRVRSKTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.